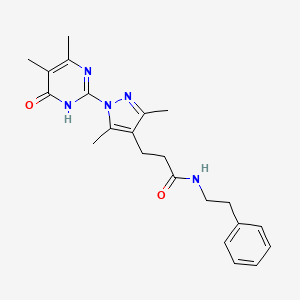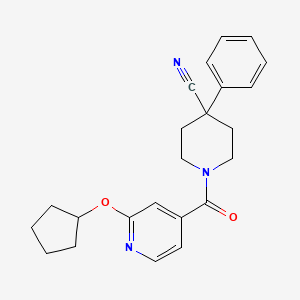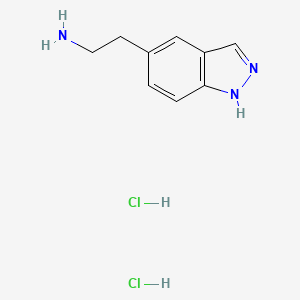
2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound with the CAS Number: 1803604-66-1 . It has a molecular weight of 234.13 . This compound is used in scientific research and exhibits unique properties that make it suitable for various applications, including drug discovery, organic synthesis, and pharmacological studies.
Synthesis Analysis
The synthesis of indazoles, the class of compounds to which 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride belongs, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The IUPAC name of this compound is 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride . The InChI code is 1S/C9H11N3.2ClH/c10-4-3-7-1-2-9-8(5-7)6-11-12-9;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius . The shipping temperature is normal .Scientific Research Applications
Anticancer Applications
Indazole derivatives have shown potential in the treatment of various types of cancer . They can interfere with the growth and spread of cancer cells in the body, making them a promising area of research in oncology.
Antidepressant Applications
Some indazole derivatives have been found to have antidepressant properties . They can potentially help in the treatment of depression by influencing the activity of certain chemicals in the brain.
Anti-inflammatory Applications
Indazole derivatives can also act as anti-inflammatory agents . They can help reduce inflammation and swelling, which can be beneficial in the treatment of conditions like arthritis and other inflammatory diseases.
Antibacterial Applications
Indazole derivatives have shown antibacterial properties . They can potentially inhibit the growth of bacteria, making them useful in the treatment of various bacterial infections.
Treatment of Respiratory Diseases
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This makes them a potential therapeutic option for conditions like asthma and chronic obstructive pulmonary disease (COPD).
Antiviral Applications
Indole derivatives, which are closely related to indazoles, have demonstrated antiviral properties . They could potentially be used in the treatment of various viral infections.
Antioxidant Applications
Indole derivatives have also shown antioxidant activities . They can help protect the body’s cells from damage caused by free radicals, which are harmful molecules that can lead to various health problems.
Safety And Hazards
properties
IUPAC Name |
2-(1H-indazol-5-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-4-3-7-1-2-9-8(5-7)6-11-12-9;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIAZRQKTYWTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCN)C=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride | |
CAS RN |
1803604-66-1 |
Source


|
| Record name | 2-(1H-indazol-5-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



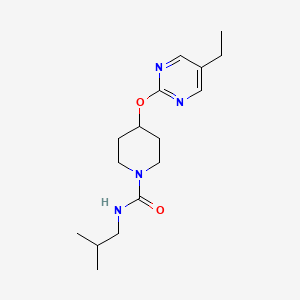

![N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2626781.png)
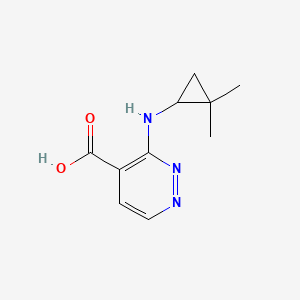
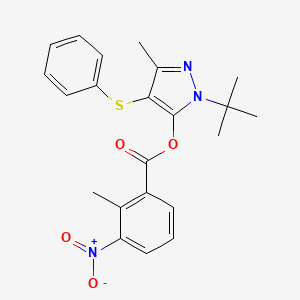
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2626785.png)

![N-cyclopentyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626789.png)

